N-Nitrosothioproline

Description

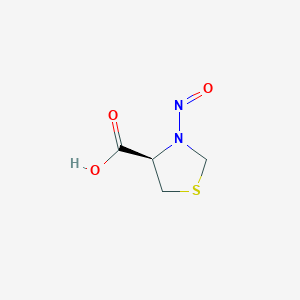

Structure

3D Structure

Properties

IUPAC Name |

(4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMHMRNPVACGS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006946 | |

| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86594-16-3 | |

| Record name | (4R)-3-Nitroso-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86594-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosothioproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086594163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPV8HS2K7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Endogenous Formation of N-Nitrosothioproline from Dietary Precursors

Introduction: The Significance of N-Nitroso Compounds and the Unique Role of N-Nitrosothioproline

N-nitroso compounds (NOCs) are a class of chemical compounds that have garnered significant attention in the fields of toxicology and chemical carcinogenesis due to the potent carcinogenic activity of many of its members.[1] Humans are exposed to NOCs through various environmental sources, including diet, tobacco smoke, and certain occupational settings. However, a substantial portion of our exposure arises from the endogenous formation of these compounds within our own bodies, primarily in the acidic environment of the stomach, from the chemical reaction of nitrosating agents with secondary amines and amides derived from our diet.[2]

This guide focuses on a specific, non-carcinogenic N-nitroso compound, N-Nitrosothioproline (NTPRO), also known as N-nitrosothiazolidine-4-carboxylic acid (NTCA).[3] NTPRO is formed from the reaction of dietary thioproline with nitrosating agents. Thioproline, or thiazolidine-4-carboxylic acid, is found in various cooked foods and can also be formed endogenously.[3][4] Due to its rapid formation and excretion in urine without being metabolized, NTPRO has been proposed as a sensitive biomarker for assessing an individual's capacity for endogenous nitrosation.[3][5] Understanding the dynamics of NTPRO formation provides a valuable window into the complex interplay between diet, metabolism, and the potential for in vivo generation of both benign and carcinogenic N-nitroso compounds.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the endogenous formation of NTPRO, from its chemical basis to its practical application in research.

The Chemistry of N-Nitrosothioproline Formation: A Mechanistic Perspective

The formation of NTPRO is a classic example of N-nitrosation, a chemical reaction where a nitroso group (-N=O) is introduced to an amine. In the context of endogenous formation, this reaction is primarily acid-catalyzed and occurs in the stomach.

The key precursors for NTPRO formation are:

-

Thioproline (Thiazolidine-4-carboxylic acid): A secondary amine that acts as the substrate for nitrosation.

-

Nitrosating agents: These are derived from dietary nitrate (NO₃⁻) and nitrite (NO₂⁻).

The overall process can be visualized as a multi-step pathway:

Kinetics and pH Dependence:

The rate of N-nitrosation is highly dependent on pH. The reaction is most efficient in acidic conditions, typically between pH 2 and 4, which aligns with the environment of the stomach.[6][7] This is because the active nitrosating agent, dinitrogen trioxide (N₂O₃), is formed from the dimerization of nitrous acid (HNO₂), which itself is in equilibrium with nitrite (NO₂⁻) under acidic conditions.[7]

Thioproline is nitrosated approximately 1000 times faster than its analogue, proline.[3] This enhanced reactivity makes it a highly sensitive probe for detecting even low levels of nitrosating agents in the body.

Dietary Precursors: The Building Blocks of Endogenous NTPRO

The formation of NTPRO is directly influenced by the dietary intake of its precursors: thioproline, nitrate, and nitrite.

Thioproline:

Thioproline is found in a variety of cooked foods.[3][4] Its formation is often a result of the Maillard reaction and other heat-induced chemical changes during cooking. While comprehensive quantitative data across all food types is limited, notable sources include:

-

Cooked fish (e.g., cod)[3]

-

Dried and cooked mushrooms (e.g., shiitake)[3]

-

Various cooked vegetables[4]

Nitrate and Nitrite:

Dietary nitrate is abundant in many vegetables, particularly leafy greens, while nitrite is commonly used as a preservative in cured meats.[8][9][10] The following table provides a summary of the typical nitrate and nitrite content in various common food items.

| Food Category | Food Item | Mean Nitrate (mg/kg) | Mean Nitrite (mg/kg) |

| Vegetables | |||

| Arugula | 4191.88 | ≤12.27 | |

| Beetroot | 495 (in 100g) | 0.21–0.74 (in 100g) | |

| Celery | 1610 | ≤12.27 | |

| Lettuce | 1432.21 | ≤12.27 | |

| Radish | 625 (in 100g) | 0.21–0.74 (in 100g) | |

| Spinach | 1590.35 | ≤12.27 | |

| Processed Meats | |||

| Bacon | 36.5 | 27 | |

| Chorizo | 101.61 | - | |

| Ham | 16.6 | 28 | |

| Sausages (fresh) | 77.43 | - | |

| Fruits | 7.50–46.8 (in 100g) | 0.15–0.71 (in 100g) | |

| Dairy Products | 1.26–5.75 (in 100g) | 0.14–0.45 (in 100g) |

Data compiled from multiple sources.[8][9][11][12]

Factors Influencing Endogenous NTPRO Formation

The in vivo formation of NTPRO is not solely dependent on precursor availability but is also modulated by a variety of dietary and physiological factors that can either inhibit or promote the nitrosation reaction.

Inhibitors of Nitrosation:

-

Ascorbic Acid (Vitamin C): Ascorbic acid is a potent inhibitor of N-nitrosation.[1][13] It acts by rapidly reducing nitrosating agents, such as N₂O₃, to nitric oxide (NO), which is less reactive towards amines.[14] This effectively scavenges the nitrosating species before they can react with thioproline.[15]

-

Polyphenols and other Antioxidants: Many plant-derived polyphenols and other antioxidants found in fruits, vegetables, and beverages like tea also exhibit inhibitory effects on nitrosation through similar reducing mechanisms.[16]

Promoters of Nitrosation:

While not as extensively studied in the context of NTPRO specifically, certain factors are known to promote N-nitrosation in general:

-

Thiocyanate (SCN⁻): Present in saliva, especially in smokers, thiocyanate can catalyze nitrosation by forming nitrosyl thiocyanate (ONSCN), a more potent nitrosating agent than N₂O₃.

-

Inflammation: Inflammatory conditions can lead to increased endogenous production of nitric oxide by macrophages, which can be oxidized to form nitrosating agents.[2]

Experimental Methodologies for NTPRO Analysis

The unique properties of NTPRO make it an excellent tool for studying endogenous nitrosation. Here, we outline the core experimental protocols for its assessment.

The "Thioproline Test": In-Vivo Assessment of Endogenous Nitrosation

This protocol is designed to quantify an individual's capacity for endogenous nitrosation by administering a known amount of thioproline and measuring the subsequent excretion of NTPRO in the urine.[3][5]

Step-by-Step Methodology:

-

Subject Recruitment and Ethical Considerations:

-

Recruit healthy volunteers with informed consent.

-

Obtain approval from the relevant Institutional Review Board (IRB).

-

Exclude individuals with known gastrointestinal or renal disorders.

-

-

Dietary Control (Rationale: To minimize baseline exposure to nitrosation precursors):

-

For 24-48 hours prior to the test, subjects consume a controlled diet low in nitrate and nitrite.

-

Provide subjects with a list of allowed and disallowed foods. Disallowed foods typically include cured meats, leafy green vegetables, and beetroot.

-

-

Baseline Urine Collection (Rationale: To establish a baseline NTPRO excretion level):

-

Subjects perform a complete 24-hour urine collection in provided containers with a preservative (e.g., sodium azide).

-

Record the total volume of urine collected.

-

Store aliquots at -20°C or lower until analysis.

-

-

Dosing Protocol (Rationale: To provide a standardized load of precursors for nitrosation):

-

Following the baseline collection period, subjects ingest a standardized dose of nitrate (e.g., as sodium nitrate solution or in a low-nitrate vegetable juice) followed by a precise dose of thioproline (e.g., 60 mg).[3]

-

The timing of the doses should be consistent across all subjects.

-

-

Post-Dosing Urine Collection (Rationale: To capture the NTPRO formed from the administered precursors):

-

Subjects immediately begin a second 24-hour urine collection.

-

Record the total volume and store aliquots as in the baseline collection.

-

-

Sample Analysis:

-

Analyze the urine samples for NTPRO content using a validated analytical method, such as LC-MS/MS (see protocol below).

-

-

Data Analysis and Interpretation:

-

Calculate the total amount of NTPRO excreted in both the baseline and post-dosing periods (concentration × total volume).

-

The difference between the post-dosing and baseline NTPRO excretion represents the amount of NTPRO formed from the administered precursors.

-

This value serves as an index of the individual's endogenous nitrosation potential.

-

Quantification of NTPRO in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of NTPRO in biological matrices like urine.[17][18]

Step-by-Step Methodology:

-

Sample Preparation (Rationale: To isolate NTPRO from interfering matrix components):

-

Thaw urine samples to room temperature.

-

Centrifuge to remove any particulate matter.

-

Spike a known volume of urine with a known amount of an internal standard (e.g., ¹⁵N-labeled NTPRO) to correct for extraction losses and matrix effects.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

-

-

LC-MS/MS Analysis (Rationale: To separate NTPRO from other compounds and specifically detect and quantify it):

-

Liquid Chromatography:

-

Inject the extracted sample onto a reverse-phase HPLC or UPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid) to achieve chromatographic separation.

-

-

Tandem Mass Spectrometry:

-

Utilize an electrospray ionization (ESI) source, typically in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor specific precursor-to-product ion transitions for both NTPRO and its labeled internal standard.

-

-

-

Quantification (Rationale: To determine the concentration of NTPRO in the original sample):

-

Prepare a calibration curve using standards of known NTPRO concentrations.

-

Calculate the ratio of the peak area of NTPRO to the peak area of the internal standard for both the samples and the calibration standards.

-

Determine the concentration of NTPRO in the samples by interpolating from the calibration curve.

-

Significance and Interpretation of NTPRO Levels

The measurement of urinary NTPRO provides a valuable, non-invasive tool for assessing the in vivo formation of N-nitroso compounds.[5] Elevated levels of NTPRO following a dietary challenge with its precursors can indicate a higher individual capacity for endogenous nitrosation. This information is crucial for:

-

Epidemiological Studies: Investigating the links between diet, endogenous nitrosation, and the risk of various chronic diseases.

-

Clinical Research: Evaluating the efficacy of dietary interventions or pharmaceutical agents designed to inhibit nitrosamine formation.[19]

-

Personalized Nutrition: Potentially identifying individuals who may be more susceptible to the formation of carcinogenic N-nitroso compounds from their diet.

It is important to note that while NTPRO itself is not considered carcinogenic, its formation serves as a surrogate marker for the conditions that could lead to the formation of other, more harmful N-nitroso compounds.

Conclusion

The endogenous formation of N-Nitrosothioproline from dietary precursors is a complex yet well-characterized process that serves as a powerful model for understanding in vivo nitrosation. The high reactivity of its precursor, thioproline, and the stability of the resulting NTPRO make it an ideal biomarker for assessing an individual's nitrosation capacity. By employing robust experimental designs, such as the "Thioproline Test," and sensitive analytical techniques like LC-MS/MS, researchers can gain valuable insights into the interplay between diet, metabolism, and the potential for endogenous formation of N-nitroso compounds. This knowledge is fundamental for advancing our understanding of the role of diet in health and disease and for developing effective strategies for mitigating potential risks associated with N-nitroso compound exposure.

References

- Bondonno, C. P., et al. (2022). Nitrate and nitrite food composition database: an update and extensive deep dive. Critical Reviews in Food Science and Nutrition, 63(26), 8249-8263.

- Cui, Y., et al. (2024). pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Environmental Science & Technology, 58(1), 347-357.

- Eisenbrand, G., et al. (2002). Carcinogenicity of N-nitroso compounds in experimental animals. In IARC Scientific Publications (No. 157, pp. 1-28).

- Mirvish, S. S. (1995). Role of N-nitroso compounds (NOC) and N-nitrosation in etiology of gastric, esophageal, nasopharyngeal and bladder cancer and contribution to cancer of known exposures to NOC. Cancer letters, 93(1), 17-48.

- Nagao, M., et al. (1983). Mutagens in coffee and other beverages. Environmental health perspectives, 53, 89-91.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3034032, N-Nitrosothioproline. Retrieved from [Link].

- Ohshima, H., & Bartsch, H. (1981). Quantitative estimation of endogenous nitrosation in humans by monitoring N-nitrosoproline excreted in the urine. Cancer Research, 41(9 Part 1), 3658-3662.

- Ohshima, H., et al. (1982). Monitoring of N-nitrosamines in the urine of Japanese people.

- Santamaria, P. M. (2007). Nitrate in vegetables: toxicity, content, intake and EC regulation. Journal of the Science of Food and Agriculture, 87(7), 1259-1268.

- Scanlan, R. A. (1983). Formation and occurrence of N-nitrosamines in food. Cancer Research, 43(5 Supplement), 2435s-2440s.

- Schechter, A. N. (2000). Hemoglobin and the paracrine and endocrine functions of nitric oxide. New England Journal of Medicine, 342(25), 1893-1895.

- Tahira, T., et al. (1990). Nitrite-trapping capacity of thioproline in the human body.

- Tannenbaum, S. R., et al. (1978). Nitrite in human saliva. Its possible relationship to nitrosamine formation. Journal of the National Cancer Institute, 60(2), 349-351.

- Tannenbaum, S. R., & Mergens, W. (1980). Reaction of nitrite with vitamins C and E. Annals of the New York Academy of Sciences, 355(1), 267-279.

- Tsuda, M., et al. (1988). A new class of N-nitroso compounds, N-nitrosothiazolidine 4-carboxylic acid and its 2-alkyl derivatives, found in human urine.

- Williams, D. L. (2004). Nitrosation reactions and the chemistry of nitric oxide. Elsevier.

- Wishnok, J. S. (1993). Inhibition of nitrosamine formation by ascorbic acid. The American journal of clinical nutrition, 57(5 Suppl), 794S-797S.

- World Health Organization. (2011). Safety evaluation of certain food additives and contaminants.

- Zeisel, S. H., et al. (1988). Nitrite and nitrate in human and animal nutrition.

- Zhang, Y., et al. (2021). Development of a Food Composition Database for Assessing Nitrate and Nitrite Intake from Animal-based Foods. Molecular Nutrition & Food Research, 65(23), 2100615.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1559, Thioproline. Retrieved from [Link].

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). N-Nitroso Compounds.

-

Nitr-Navigator. (2024). Aggregated food nitrate content table. Retrieved from [Link].

- Remedy Publications LLC. (2022). Six Months of Thiazolidine Carboxylic Acid Treatment Causes Significant Improvement in FibroTest in Patients with Non-Alcoholic.

-

dsm-firmenich Health, Nutrition & Care. (2024). How ascorbic acid helps mitigate nitrosamine risk in drug products. Retrieved from [Link].

- Bondonno, C. P., et al. (2023). Nitrate and nitrite food composition database: an update and extensive deep dive. The American Journal of Clinical Nutrition, 118(4), 735-748.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrite-trapping capacity of thioproline in the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eeer.org [eeer.org]

- 5. Monitoring endogenous nitrosamine formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Nitrate Database - Nitr-Navigator [nitr-navigator.com]

- 9. Development of a Food Composition Database for Assessing Nitrate and Nitrite Intake from Animal‐based Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. is.muni.cz [is.muni.cz]

- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 13. academic.oup.com [academic.oup.com]

- 14. Use of ascorbic acid to inhibit nitrosation: kinetic and mass transfer considerations for an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dsm-firmenich.com [dsm-firmenich.com]

- 16. The total antioxidant content of more than 3100 foods, beverages, spices, herbs and supplements used worldwide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Urinary nitrite/nitrate ratio measured by isotope-dilution LC-MS/MS as a tool to screen for urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]

- 19. remedypublications.com [remedypublications.com]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Nitrosothioproline (NTPRO) Standard

Introduction: The Critical Role of N-Nitrosothioproline (NTPRO) in Research and Safety

N-Nitrosothioproline (NTPRO), or N-nitroso-L-thiazolidine-4-carboxylic acid, is a significant N-nitroso compound that has garnered considerable attention in the fields of toxicology, pharmacology, and drug safety.[1][2] Unlike many N-nitrosamines, which are potent carcinogens, NTPRO is generally considered non-mutagenic and is a major N-nitroso compound found in human urine.[1][3] Its presence in urine serves as a valuable biomarker for endogenous nitrosation, reflecting the body's exposure to nitrosating agents from dietary and environmental sources.[2][4] Thioproline, the precursor to NTPRO, is an effective nitrite-trapping agent, reacting with nitrosating agents much faster than other amino acids like proline.[1][5][6]

The recent focus on nitrosamine impurities in pharmaceutical products has underscored the urgent need for high-purity analytical standards.[7][8] An accurately characterized NTPRO standard is indispensable for the development and validation of sensitive analytical methods required to quantify trace-level impurities, conduct toxicological studies, and monitor human exposure. This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and characterization of a high-purity NTPRO standard, grounded in established chemical principles and safety protocols.

Section 1: Chemical Synthesis of N-Nitrosothioproline

The synthesis of NTPRO is achieved through the nitrosation of its secondary amine precursor, L-Thioproline (also known as thiazolidine-4-carboxylic acid). The process is a classic electrophilic substitution reaction where a nitrosonium ion (NO⁺) attacks the lone pair of electrons on the nitrogen atom of the thioproline ring.

Principle and Mechanism of Nitrosation

The nitrosation of thioproline is remarkably efficient, occurring 20 to 60 times faster than that of its structural analog, L-proline, over a wide acidic pH range.[1] The reaction is typically performed in an aqueous acidic medium using sodium nitrite (NaNO₂) as the nitrosating agent. The acid (e.g., HCl) protonates the nitrite anion to form nitrous acid (HNO₂), which then exists in equilibrium with its protonated form and dinitrogen trioxide (N₂O₃), the active nitrosating species.

A proposed kinetic model suggests a fascinating mechanism where the initial nitrosation may occur at the sulfur atom, followed by a rapid intramolecular transfer of the nitroso group to the nitrogen atom.[9] This unique pathway may contribute to the enhanced reaction rate compared to other secondary amines.

Sources

- 1. A new type of N-nitrosamino acid, N-nitroso-L-thioproline and N-nitroso-L-methylthioprolines, found in human urine as major N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on endogenous formation of N-nitroso compounds in the guinea pig supplemented with proline or thioproline and sodium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrophage-mediated N-nitrosation of thioproline and proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increase in the levels of N-nitrosoproline, N-nitrosothioproline and N-nitroso-2-methylthioproline in human urine by cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eeer.org [eeer.org]

- 6. Nitrite-trapping capacity of thioproline in the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Kinetics and mechanism of the nitrosation of thioproline: evidence of the existence of two reaction paths - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Metabolic Pathways to N-Nitrosothioproline: A Technical Guide for Researchers

Abstract

N-Nitrosothioproline (NTPRO) is a significant N-nitrosamino acid frequently detected in human urine, serving as a key biomarker for endogenous nitrosation. Its formation, at the crossroads of diet, lifestyle, and cellular metabolism, presents a compelling area of study for researchers in toxicology, pharmacology, and drug development. This technical guide provides an in-depth exploration of the metabolic pathways leading to NTPRO formation. We will dissect the chemical kinetics, enzymatic and non-enzymatic nitrosation mechanisms, and the array of factors that modulate its synthesis in vivo. This document is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind NTPRO formation and the experimental methodologies to investigate this critical biomarker.

Introduction: The Significance of N-Nitrosothioproline

N-nitroso compounds (NOCs) are a class of potent carcinogens, and human exposure can occur through both exogenous sources and endogenous formation.[1] Unlike many carcinogenic N-nitrosamines, N-nitrosothioproline (NTPRO), also known as N-nitrosothiazolidine-4-carboxylic acid (NTCA), is considered non-mutagenic and non-carcinogenic.[2] This unique characteristic, combined with its excretion in urine without being metabolized, makes it an excellent and sensitive probe for quantifying the body's capacity for endogenous nitrosation.[2][3] Understanding the pathways to its formation provides a window into the complex interplay of dietary precursors, nitrosating agents, and the cellular environments that can lead to the synthesis of more harmful NOCs.

The precursor to NTPRO is thioproline (thiazolidine-4-carboxylic acid), a cyclic sulfur-containing amino acid.[4] Thioproline itself is formed from the condensation of L-cysteine and formaldehyde, a reaction that can be part of a detoxification pathway for formaldehyde.[4] It is found in various cooked foods, such as cod and dried shiitake mushrooms.[2] The study of NTPRO formation, therefore, involves tracing the journey of these dietary components through metabolic and chemical transformations within the body.

The Chemical Landscape of NTPRO Formation: Precursors and Nitrosating Agents

The synthesis of NTPRO is fundamentally a nitrosation reaction, where a nitroso group (-N=O) is added to the secondary amine nitrogen of the thioproline molecule. This process is governed by the availability of both the thioproline substrate and a suitable nitrosating agent.

Thioproline: The Substrate

Thioproline (L-thiazolidine-4-carboxylate or L-T4C) is a proline analog containing a sulfur atom in the heterocyclic ring.[5] Its metabolic origins are tied to the detoxification of formaldehyde through its condensation with cysteine.[4] Dietary sources include certain cooked foods, making its availability for nitrosation dependent on dietary habits.[2] The pKa of the nitrogen atom in thioproline is significantly lower than that of proline (6.24 vs. 10.6), which influences its chemical reactivity and makes it a more effective "nitrite-trapping" agent.[2][5]

Nitrosating Agents: The Reactive Species

The ultimate source of the nitroso group is often dietary nitrate (NO₃⁻), which is abundant in vegetables.[6] Oral bacteria reduce nitrate to nitrite (NO₂⁻), which is then swallowed. In the acidic environment of the stomach, nitrite is protonated to form nitrous acid (HNO₂). Nitrous acid can then form various reactive nitrosating species, with the primary ones being:

-

Dinitrogen trioxide (N₂O₃): Formed from the self-reaction of nitrous acid, N₂O₃ is a potent nitrosating agent at physiological pH.[7]

-

Nitrosonium ion (NO⁺): In strongly acidic conditions, nitrous acid can dehydrate to form the highly electrophilic nitrosonium ion.[8]

-

Nitrosyl halides (XNO): In the presence of halide ions like chloride (abundant in the stomach), nitrosyl chloride (NOCl) can be formed, which is also a potent nitrosating agent.

-

Nitric Oxide (•NO) derived species: Nitric oxide, produced endogenously by nitric oxide synthases (NOS) or from the reduction of nitrite, can be oxidized to form N₂O₃, contributing to nitrosation.[9]

Core Metabolic Pathways to NTPRO Formation

The formation of NTPRO can proceed through distinct, yet interconnected, pathways: non-enzymatic chemical nitrosation, primarily in the stomach, and cell-mediated nitrosation, which can occur in various tissues.

Non-Enzymatic Nitrosation in the Gastric Environment

The acidic milieu of the stomach provides a highly favorable environment for the chemical nitrosation of dietary thioproline.

Kinetic studies reveal a fascinating and efficient two-step mechanism for thioproline nitrosation that distinguishes it from proline and other secondary amines.[3]

-

Initial S-Nitrosation: The nitrosating agent (e.g., N₂O₃) initially attacks the sulfur atom of the thiazolidine ring, which is more nucleophilic than the secondary amine nitrogen under these conditions. This rapid and reversible step forms an S-nitrosothioproline intermediate.

-

Intramolecular Rearrangement: The nitroso group is then transferred intramolecularly from the sulfur to the nitrogen atom. The rate-limiting step in this rearrangement is the loss of a proton from the nitrogen atom of the S-nitrosated intermediate.[3]

This two-step process explains the remarkably high rate of NTPRO formation compared to N-nitrosoproline (NPRO). Thioproline is nitrosated approximately 1000 times faster than proline in vitro.[2]

Cell-Mediated Nitrosation

Beyond the stomach, NTPRO formation can be mediated by specific cell types, particularly those involved in the inflammatory response.

Stimulated macrophages are a significant source of nitric oxide (•NO) via the inducible nitric oxide synthase (iNOS) enzyme. This endogenously produced •NO can be oxidized to form potent nitrosating agents. Studies have shown that activated macrophages can directly nitrosate both thioproline and proline.[10] In these experiments, the amount of NTPRO produced was significantly higher than that of NPRO, again highlighting the greater reactivity of thioproline.[10] This pathway is particularly relevant in conditions of chronic inflammation, where localized production of nitrosating agents could contribute to the overall body burden of N-nitroso compounds.

Modulators of NTPRO Formation: Catalysis and Inhibition

The rate of NTPRO formation is not static but is influenced by various dietary and endogenous factors that can either accelerate or inhibit the nitrosation reaction.

| Factor | Effect on NTPRO Formation | Mechanism of Action |

| pH | Increases with decreasing pH | Facilitates the formation of nitrous acid and other nitrosating species from nitrite.[8] |

| Ascorbic Acid (Vitamin C) | Primarily inhibitory | Reacts with nitrosating agents, effectively scavenging them before they can react with thioproline.[11][12] However, under certain acidic conditions, it can paradoxically accelerate the nitrosation of some amines.[13] |

| Thiocyanate (SCN⁻) | Catalytic | Reacts with nitrous acid to form nitrosyl thiocyanate (ON-SCN), a more potent nitrosating agent.[14][15] Salivary thiocyanate levels are higher in smokers.[15] |

| Phenolic Compounds | Inhibitory | Can act as antioxidants and scavenge nitrosating agents. |

| Temperature | Increases with temperature | Standard kinetic effect on reaction rates. |

Table 1: Key Modulators of N-Nitrosothioproline Formation

Experimental Protocols: Quantification of NTPRO in Biological Samples

The analysis of NTPRO in biological fluids, primarily urine, is crucial for its use as a biomarker. Gas chromatography with a thermal energy analyzer (GC-TEA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable analytical techniques.

Sample Preparation and Extraction

The goal of sample preparation is to isolate NTPRO from the complex urine matrix and remove interfering substances.

Protocol: Solid-Phase Extraction (SPE) of NTPRO from Urine

This protocol is a representative workflow based on established methods for N-nitrosamino acids.

-

Sample Collection: Collect a 24-hour urine sample and store it at -20°C until analysis.

-

Acidification: Thaw the urine sample and acidify a 10 mL aliquot to pH 1-2 with sulfuric acid. This step protonates NTPRO, making it more amenable to extraction.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C₅-NPRO, as a surrogate if isotopically labeled NTPRO is unavailable) to the acidified sample for accurate quantification.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by acidified water (pH 1-2) through it.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove salts and other polar interferences.

-

Elution: Elute the NTPRO and internal standard from the cartridge using a suitable organic solvent, such as ethyl acetate or methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization if using GC-TEA.

Analytical Determination by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the direct analysis of NTPRO without the need for derivatization.

Instrumental Conditions (Illustrative)

-

LC System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic to elute NTPRO.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

NTPRO Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion.

-

Internal Standard Transition: Monitor the corresponding transition for the internal standard.

-

Conclusion and Future Directions

The metabolic pathways leading to N-Nitrosothioproline formation are a clear illustration of the intricate connections between diet, cellular processes, and the generation of biomarkers. The high reactivity of thioproline, driven by its unique sulfur-containing structure, makes NTPRO a highly sensitive indicator of endogenous nitrosation potential. For researchers in drug development, understanding these pathways is critical. The presence of secondary amine moieties in drug candidates, combined with the potential for in vivo nitrosation, necessitates a thorough risk assessment. The principles governing NTPRO formation—the role of pH, the availability of nitrosating agents, and the impact of catalysts and inhibitors—are directly applicable to predicting and mitigating the risk of forming carcinogenic N-nitroso drug substance-related impurities (NDSRIs).

Future research should continue to explore the dietary and microbial factors that influence thioproline availability. Furthermore, investigating the modulation of NTPRO formation by various disease states, particularly those involving chronic inflammation and altered nitric oxide metabolism, will provide deeper insights into its utility as a biomarker. The analytical methodologies outlined here provide a robust framework for such investigations, enabling the precise and accurate quantification of this important molecule.

References

-

A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. National Institutes of Health. [Link]

-

Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism. National Institutes of Health. [Link]

-

Sulphur Free Radical Reactivity of Thioproline and Crude Extracts of Parkia timoriana (DC.) Merr. Journal of Clinical and Diagnostic Research. [Link]

-

The catalysis of nitrosation by thiocyanate from saliva. PubMed. [Link]

-

Influence of Ascorbic Acid Dose on N-nitrosoproline Formation in Humans. PubMed. [Link]

-

Kinetics and mechanism of the nitrosation of thioproline: evidence of the existence of two reaction paths. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. [Link]

-

Studies on endogenous formation of N-nitroso compounds in the guinea pig supplemented with proline or thioproline and sodium nitrate. PubMed. [Link]

-

N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. PubMed. [Link]

-

Nitrosation of amines by stimulated macrophages. PubMed. [Link]

-

An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for Thionitrous Acid. MDPI. [Link]

-

Analysis of nitrosamines by GC-TEA. FILAB. [Link]

-

In vivo reactions of nitroso compounds. ResearchGate. [Link]

-

Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. NCBI Bookshelf. [Link]

-

Ascorbic acid as an effective nitrite scavenger and nitrosamine mitigation agent. DSM. [Link]

-

(PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

-

GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. Chromatography Online. [Link]

-

Catalysis of N-nitrosation and diazotisation by thiourea and thiocyanate ion. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Kinetics of S-nitrosation of thiols in nitric oxide solutions. PubMed. [Link]

-

Facilitating Nitrite-Derived S-Nitrosothiol Formation in the Upper Gastrointestinal Tract in the Therapy of Cardiovascular Diseases. MDPI. [Link]

-

Macrophage-mediated N-nitrosation of thioproline and proline. PubMed. [Link]

-

Accelerating effect of ascorbic acid on N-nitrosamine formation and nitrosation by oxyhyponitrite. PubMed. [Link]

-

(PDF) Determination of N -nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. ResearchGate. [Link]

-

Analysis of the Release of N-Nitrosamines from Rubber Teats and Soothers Using the Agilent 8890 Gas Chromatography System and 8255 Nitrogen Chemiluminescence Detector. Agilent. [Link]

-

formation-of-n-nitroso-compounds-chemistry-kinetics-and-in-vivo-occurrence. Ask this paper. [Link]

-

12.5: Nitrosation. Chemistry LibreTexts. [Link]

-

Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Lhasa Limited. [Link]

-

Inhibition of nitrosamine formation by ascorbic acid. The American Journal of Clinical Nutrition. [Link]

-

Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique. Grupo Biomaster. [Link]

-

Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. OUCI. [Link]

-

Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline, N-nitrosoproline, dimethylnitrosamine and N-nitrososarcosine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. [Link]

-

Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. National Institutes of Health. [Link]

-

Catalysis and inhibition of N-nitrosation reactions. PubMed. [Link]

-

Analysing Volatile Nitrosamines by GC TEA - Webinar. YouTube. [Link]

-

Dosing time with ascorbic acid and nitrate, gum and tobacco chewing, fasting, and other factors affecting N-nitrosoproline formation in healthy subjects taking proline with a standard meal. ResearchGate. [Link]

-

Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. National Institutes of Health. [Link]

-

Flow Electrochemistry for the N‐Nitrosation of Secondary Amines. Cardiff University. [Link]

-

Acceleration of N-nitrosation reactions by electrophiles. PubMed. [Link]

-

iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia. [Link]

-

Analysis of nitrosamines in aqueous and biological fluids based on measurement of photochemically liberated nitrite. PubMed. [Link]

-

Nitrite-trapping capacity of thioproline in the human body. PubMed. [Link]

-

LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]

-

The Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. [Link]

Sources

- 1. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrite-trapping capacity of thioproline in the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of the nitrosation of thioproline: evidence of the existence of two reaction paths - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. eeer.org [eeer.org]

- 5. Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics of S-nitrosation of thiols in nitric oxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage-mediated N-nitrosation of thioproline and proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of ascorbic acid dose on N-nitrosoproline formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.isec.pt [files.isec.pt]

- 13. Accelerating effect of ascorbic acid on N-nitrosamine formation and nitrosation by oxyhyponitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Nitrosothioproline (NTPRO): From Endogenous Formation to its Role as a Biomarker in Human Health

This guide provides a comprehensive technical overview of N-Nitrosothioproline (NTPRO), a significant sulfur-containing N-nitrosamino acid found in the human body. We will delve into its biochemical origins, its critical role as a quantitative biomarker for endogenous nitrosation, its dual function in detoxification and potential disease pathways, and the analytical methodologies essential for its accurate quantification in biological matrices. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper understanding of nitrosative stress and its implications.

Preamble: The Landscape of Endogenous Nitrosation

The human body is continuously exposed to nitrosating agents derived from both external sources, such as diet and lifestyle, and internal metabolic processes.[1] These agents can react with nitrogen-containing compounds to form N-nitroso compounds (NOCs), a diverse class of molecules with a wide range of biological activities.[2] An excess of reactive nitrogen species (RNS) can lead to nitrosative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders.[3][4] Understanding the dynamics of endogenous nitrosation is therefore critical. Certain non-carcinogenic NOCs, such as N-Nitrosothioproline, are excreted in urine and serve as invaluable probes for assessing the body's burden of endogenous nitrosation.[5]

Section 1: N-Nitrosothioproline (NTPRO) - A Core Biochemical Profile

Chemical Identity and Properties

N-Nitrosothioproline, chemically known as N-nitroso-L-thiazolidine-4-carboxylic acid, is a stable N-nitrosamino acid. Its structure, featuring a thiazolidine ring, distinguishes it from the more commonly studied N-nitrosoproline (NPRO). This sulfur-containing ring structure is key to its formation kinetics and its utility as a biomarker.

Endogenous Formation Pathways

NTPRO is not typically ingested directly but is formed in vivo through the nitrosation of its precursor, thioproline (thiazolidine-4-carboxylic acid).[6] The fundamental reaction involves the interaction of a nitrosating agent, such as nitrous acid (HNO₂) derived from dietary nitrite in the acidic environment of the stomach, with the secondary amine group of the thioproline ring.

The precursors to thioproline itself are thought to be formed from the reaction of L-cysteine with aldehydes like formaldehyde and acetaldehyde within the body.[5] A critical aspect of NTPRO formation is its reaction rate; L-thioproline is nitrosated 20-60 times faster than L-proline across a wide acidic pH range, making NTPRO a highly sensitive marker for nitrosation events.[5]

Furthermore, stimulated macrophages, a key component of the immune system, have been shown to mediate the N-nitrosation of thioproline, producing NTPRO.[6] This indicates that inflammatory conditions, which involve macrophage activation, can contribute to the body's NTPRO burden.[6]

Caption: Endogenous formation pathway of N-Nitrosothioproline (NTPRO).

Section 2: NTPRO as a Quantitative Biomarker of Nitrosation

The Rationale for Use

NTPRO, along with NPRO and N-nitroso-2-methylthioproline (NMTPRO), are considered excellent probes for monitoring endogenous nitrosation for several key reasons:

-

Endogenous Origin: They are primarily formed within the body.

-

Chemical Stability: They are not metabolized in the body and are quantitatively excreted in the urine.

-

Non-Carcinogenic: Unlike many other N-nitroso compounds, NTPRO is not known to be carcinogenic, making its measurement ethically sound in human studies.

The urinary excretion of these compounds provides a direct, non-invasive measure of the whole-body exposure to nitrosating agents.[5]

Interpreting Urinary NTPRO Levels

Baseline levels of NTPRO can be detected in the urine of healthy individuals, reflecting a normal level of metabolic activity and dietary intake.[5] However, these levels can increase significantly in response to specific exposures.

A prime example is the effect of cigarette smoking. Nitrogen oxides (NOx) in cigarette smoke act as potent nitrosating agents. One study demonstrated that on smoking days, the urinary levels of NTPRO in a volunteer increased dramatically.[7] This highlights NTPRO's sensitivity as a biomarker for exposure to external nitrosating agents.[7]

| Exposure Condition | Mean Urinary NPRO (μ g/day ) | Mean Urinary NTPRO (μ g/day ) | Mean Urinary NMTPRO (μ g/day ) | Total N-Nitrosamino Acids (μ g/day ) |

| Non-Smoking Days | 1.1 ± 0.5 | 3.9 ± 1.1 | 5.6 ± 1.9 | 10.6 ± 2.8 |

| Smoking Days | 1.8 ± 0.9 | 8.7 ± 4.6 | 8.5 ± 4.1 | 19.0 ± 6.5 |

| Statistical Significance (P-value) | < 0.01 | < 0.001 | < 0.01 | < 0.001 |

| Table 1: Effect of Cigarette Smoking on Urinary Excretion of N-Nitrosamino Acids. Data synthesized from Tsuda et al., Cancer Lett, 1986.[7] |

Similarly, high intake of dietary nitrate has been shown to enhance nitrosation in the body, leading to increased excretion of N-nitroso compounds in urine several hours after ingestion.[8]

Section 3: The Dichotomous Role of NTPRO in Cellular Homeostasis

A Mechanism of Detoxification

While the formation of N-nitroso compounds is often associated with toxicity, the formation of NTPRO can represent a detoxification pathway. Thioproline is an effective "nitrite trapping agent".[9] In situations where there is an excess of nitrosating agents that could otherwise react with amines to form potent carcinogens (like N-nitrosodimethylamine, NDMA), thioproline can compete for these agents.[2]

By reacting rapidly with nitrosating species, thioproline diverts them towards the formation of the stable and non-carcinogenic NTPRO, which is then safely excreted.[9] For instance, when N-nitrosocimetidine (a compound that can be denitrosated non-enzymatically in the stomach) was co-administered with thioproline in rats, the urinary excretion of NTPRO markedly increased, demonstrating that thioproline trapped the nitrosating species released from the drug.[9]

Caption: Thioproline as a nitrite trap, a detoxification mechanism.

Potential for Pathogenicity: The Context of Nitrosative Stress

The role of NTPRO itself in disease is not well-defined. However, its presence indicates an active process of nitrosation, which is a key component of nitrosative stress.[3] Chronic nitrosative stress is associated with cellular damage, including lipid peroxidation, protein modification, and DNA damage, and is a contributing factor to various pathologies.[3][10]

-

Cancer: While NTPRO is not carcinogenic, its formation indicates the presence of nitrosating agents that can also lead to the formation of carcinogenic N-nitroso compounds if other precursors are available.[2] Therefore, high levels of NTPRO could be an indirect indicator of a cellular environment conducive to carcinogenesis.[10][11]

-

Inflammatory and Neurodegenerative Diseases: Macrophage-mediated nitrosation highlights a link between inflammation and NTPRO formation.[6] Nitrosative stress is a well-established factor in the pathogenesis of neurodegenerative diseases, where it contributes to neuronal cell death.[3]

Therefore, while NTPRO formation can be a protective mechanism, persistently high levels should be viewed as an indicator of underlying nitrosative stress, which carries its own pathological risks.

Section 4: Methodologies for NTPRO Detection and Quantification

Core Principles of Analysis

The analysis of N-nitroso compounds in biological fluids is challenging due to their potential for artifactual formation and degradation during sample handling and preparation.[12] The gold-standard technique for the specific and sensitive detection of volatile nitrosamines and certain non-volatile ones like NTPRO is Gas Chromatography (GC) coupled with a Thermal Energy Analyzer (TEA).[5][13]

The TEA detector is highly specific for the nitroso functional group. It works by pyrolyzing the N-nitroso compound to release a nitric oxide (NO) radical, which then reacts with ozone (O₃) in a reaction chamber. This reaction produces electronically excited nitrogen dioxide (NO₂*), which decays to its ground state by emitting light in the near-infrared region. The intensity of this light is directly proportional to the amount of the N-nitroso compound present.

Gold-Standard Protocol: Urinary NTPRO Analysis via GC-TEA

This protocol is a synthesized representation of the methodologies described in the literature.[5][14] It is designed to ensure accuracy and prevent artifactual formation.

Objective: To quantify N-Nitrosothioproline (NTPRO) in 24-hour human urine samples.

1. Sample Collection and Preservation:

- Causality: To prevent in vitro nitrosation or degradation, immediate preservation is critical.

- Protocol: Collect a 24-hour urine sample in a container with 10 mL of 6N NaOH to make the urine alkaline (pH > 7), inhibiting acid-catalyzed nitrosation. Store immediately at -20°C until analysis.

2. Sample Preparation and Extraction:

- Causality: NTPRO must be extracted from the complex urine matrix and cleaned of interfering substances.

- Protocol:

- Thaw a 50 mL aliquot of the urine sample.

- Acidify the sample to pH 1-2 with 6N HCl.

- Add 10 g of NaCl to saturate the solution and improve extraction efficiency.

- Perform liquid-liquid extraction three times with 100 mL of dichloromethane or ethyl acetate.

- Pool the organic extracts and dry over anhydrous sodium sulfate.

- Evaporate the solvent to near dryness under a gentle stream of nitrogen.

3. Derivatization:

- Causality: NTPRO is a non-volatile carboxylic acid. To make it suitable for gas chromatography, it must be converted into a volatile ester derivative.

- Protocol:

- Re-dissolve the residue in 1 mL of methanol.

- Add 2 mL of diazomethane in ether solution to the extract. Allow the reaction to proceed for 15 minutes at room temperature to convert NTPRO to its methyl ester.

- Carefully evaporate the excess diazomethane and solvent under nitrogen.

- Reconstitute the final sample in 100 µL of hexane for GC injection.

4. GC-TEA Analysis:

- Causality: This step separates the NTPRO methyl ester from other compounds and provides specific detection.

- Protocol:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent capillary column.

- Injector: Splitless mode, 220°C.

- Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Detector: Thermal Energy Analyzer (TEA), Model 543 or equivalent. Pyrolyzer temperature: 550°C.

- Injection Volume: 1-2 µL.

5. Quantification:

- Causality: To determine the concentration, the sample peak is compared to a standard curve.

- Protocol: Prepare a calibration curve using authentic NTPRO methyl ester standards of known concentrations. The concentration of NTPRO in the original urine sample is calculated based on the peak area of the sample relative to the calibration curve, accounting for the initial urine volume and dilution factors.

start [label="24h Urine Collection\n(Preserved with NaOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep [label="Sample Preparation\n1. Acidification (pH 1-2)\n2. Liquid-Liquid Extraction"];

deriv [label="Derivatization\n(Convert to Methyl Ester\nwith Diazomethane)", fillcolor="#FBBC05", fontcolor="#202124"];

gc_separation [label="Gas Chromatography (GC)\n(Separation of Volatile Esters)"];

tea_detection [label="TEA Detection\n1. Pyrolysis (N-NO -> •NO)\n2. Reaction with Ozone\n3. Light Emission", fillcolor="#EA4335", fontcolor="#FFFFFF"];

quant [label="Quantification\n(Comparison to Standard Curve)"];

end [label="Final NTPRO Concentration\n(μg/day)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep [label="Aliquot"];

prep -> deriv [label="Extract"];

deriv -> gc_separation [label="Inject"];

gc_separation -> tea_detection [label="Eluent"];

tea_detection -> quant [label="Signal"];

quant -> end;

}

Caption: Experimental workflow for urinary NTPRO analysis.

Section 5: Future Perspectives and Research Imperatives

The study of N-Nitrosothioproline has provided invaluable insights into the complex world of endogenous nitrosation. However, several key areas warrant further investigation:

-

Clinical Significance: Large-scale epidemiological studies are needed to correlate urinary NTPRO levels with the risk and progression of specific diseases, such as gastric cancer, inflammatory bowel disease, and neurodegenerative disorders.

-

Modulation of NTPRO Formation: Research into dietary and pharmacological interventions that can modulate NTPRO levels could be beneficial. For example, can specific antioxidants or dietary components reduce nitrosative burden as measured by NTPRO, and does this translate to a reduced disease risk?

-

Detoxification Pathways: Further elucidation of the detoxification pathways for N-nitroso compounds and the specific role of thioproline trapping in different tissues is required.

References

-

Tsuda, M., Niitsuma, J., Sato, S., Hirayama, T., Kakizoe, T., & Sugimura, T. (1986). Increase in the levels of N-nitrosoproline, N-nitrosothioproline and N-nitroso-2-methylthioproline in human urine by cigarette smoking. Cancer Letters, 30(2), 117-24. [Link]

-

Tahara, S., Fujita, K., & Maki, T. (1988). Detoxifying potential of thioproline against N-nitroso compounds, N-nitrosodimethylamine and N-nitrosocimetidine. Japanese Journal of Cancer Research, 79(6), 723-9. [Link]

-

Miwa, M., Tsuda, M., Kurashima, Y., Hara, H., Tanaka, Y., & Shinohara, K. (1989). Macrophage-mediated N-nitrosation of thioproline and proline. Biochemical and Biophysical Research Communications, 159(2), 373-8. [Link]

-

Tsuda, M., Hirayama, T., & Sugimura, T. (1983). A New Type of N-nitrosamino Acid, N-nitroso-L-thioproline and N-nitroso-L-methylthioprolines, Found in Human Urine as Major N-nitroso Compounds. Gann, 74(3), 331-3. [Link]

-

Winyard, P. G., Knight, I. A., Shaw, F. L., Rocks, S. A., Davies, C. A., Eggleton, P., Haigh, R., Whiteman, M., & Benjamin, N. (2008). Determination of S-nitrosothiols in biological and clinical samples using electron paramagnetic resonance spectrometry with spin trapping. Methods in Enzymology, 441, 151-60. [Link]

-

Ohshima, H., & Bartsch, H. (1990). Nitrotyrosine as a new marker for endogenous nitrosation and nitration. IARC Scientific Publications, (105), 463-8. [Link]

-

Szymański, J., Wpłoch, A., Sikora, M., & Chełstowski, K. (2024). The Role of Nitric Oxide in Cancer Treatment: Ally or Foe?. International Journal of Molecular Sciences, 25(10), 5419. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 94. [Link]

-

Dindar, B., & Doğan-Ekici, I. (2025). Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases. Antioxidants, 14(1), 127. [Link]

-

Hecht, S. S., Stepanov, I., & Wang, M. (2012). Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. DFG-Symposium. [Link]

-

Reed, P. I. (2013). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. [Link]

-

Bryan, N. S., & Feelisch, M. (2009). Dinitrosyliron complexes and the mechanism(s) of cellular protein nitrosothiol formation from nitric oxide. Proceedings of the National Academy of Sciences, 106(12), 4615-4620. [Link]

-

Radi, R. (2018). Nitrosative Stress and Its Association with Cardiometabolic Disorders. Antioxidants & Redox Signaling, 28(15), 1367-1389. [Link]

-

Choudhari, A. S., Suryavanshi, S. V., Kaushik, V., & Singh, A. P. (2021). Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics. Cancers, 13(15), 3847. [Link]

-

Walker, R. (1990). Nitrate, nitrite and N-nitroso compounds. Food Additives and Contaminants, 7(6), 717-768. [Link]

-

Ellen, G., Schuller, P. L., Bruijns, E., Froeling, P. G., & Baadenhuijsen, H. (1982). N-nitrosoproline in Urine From Patients and Healthy Volunteers After Administration of Large Amounts of Nitrate. IARC Scientific Publications, (41), 365-78. [Link]

-

Jass, J. R. (2007). Nitric oxide and cancer: a review. Journal of Clinical Pathology, 60(4), 362-367. [Link]

-

Ohshima, H., Friesen, M., Malaveille, C., Brouet, I., Hautefeuille, A., & Bartsch, H. (1990). Nitrotyrosine as a new marker for endogenous nitrosation and nitration of proteins. Food and Chemical Toxicology, 28(9), 647-52. [Link]

-

Bembea, M. M., Hadker, A., Ayres, J. S., & Berkowitz, D. E. (2021). In Vivo Analysis of Tissue S-Nitrosothiols in Pediatric Sepsis. Journal of Pediatric Intensive Care, 10(4), 273-280. [Link]

-

Carloni, P., & Telo, P. (2011). The determination of S-nitrosothiols in biological samples--procedures, problems and precautions. Biochimica et Biophysica Acta, 1810(8), 779-91. [Link]

Sources

- 1. Nitrate, nitrite and N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A new type of N-nitrosamino acid, N-nitroso-L-thioproline and N-nitroso-L-methylthioprolines, found in human urine as major N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrophage-mediated N-nitrosation of thioproline and proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increase in the levels of N-nitrosoproline, N-nitrosothioproline and N-nitroso-2-methylthioproline in human urine by cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-nitrosoproline in urine from patients and healthy volunteers after administration of large amounts of nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detoxifying potential of thioproline against N-nitroso compounds, N-nitrosodimethylamine and N-nitrosocimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Nitric Oxide in Cancer Treatment: Ally or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric oxide and cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The determination of S-nitrosothiols in biological samples--procedures, problems and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitrotyrosine as a new marker for endogenous nitrosation and nitration of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

macrophage-mediated nitrosation of thioproline to form NTPRO

An In-Depth Technical Guide to the Macrophage-Mediated Nitrosation of Thioproline to Form N-Nitrosothioproline (NTPRO)

Executive Summary

The inflammatory microenvironment is a crucible of potent biochemical reactions, one of which is the nitrosation of secondary amines by activated immune cells. This guide provides a comprehensive technical overview of a specific and significant example of this phenomenon: the conversion of thioproline (Thiazolidine-4-carboxylic acid, TPRO) into its N-nitroso derivative, N-nitrosothioproline (NTPRO), mediated by immunologically stimulated macrophages. As key players in the innate immune system, macrophages, when activated, upregulate inducible nitric oxide synthase (iNOS), leading to a surge in reactive nitrogen species (RNS). This guide elucidates the complete pathway, from the initial inflammatory signaling cascade to the generation of the nitrosating agent and the final chemical transformation of thioproline.

Aimed at researchers, biochemists, and drug development professionals, this document moves beyond mere procedural descriptions. It delves into the causal logic behind experimental design, presents self-validating protocols to ensure scientific rigor, and details robust analytical methodologies for the precise quantification of NTPRO. Through detailed diagrams, step-by-step workflows, and expert insights, this guide serves as an authoritative resource for investigating and understanding this critical intersection of immunology and chemical biology.

Introduction

N-nitroso compounds (NOCs) are a class of chemicals characterized by the N-N=O functional group. Their formation in biological systems is of significant interest due to the carcinogenic potential of many of its members.[1][2] Endogenous synthesis of NOCs can occur when a nitrosating agent reacts with a suitable amine precursor.[3] Macrophages, central cells of the immune system, are primary sources of these nitrosating agents during inflammatory responses.[4][5]

Upon stimulation by pathogen-associated molecules like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as interferon-gamma (IFN-γ), macrophages undergo a classical activation (M1 polarization).[6] A hallmark of this activation is the transcriptional induction of the enzyme inducible nitric oxide synthase (iNOS).[7][8] iNOS catalyzes the production of high concentrations of nitric oxide (•NO), a radical gas that serves as a potent microbicidal agent but also as a precursor to more powerful reactive nitrogen species (RNS).[8][9]

Thioproline (TPRO) is a cyclic amino acid that can act as an efficient trap for these reactive species. It is known to react with nitrosating agents to form the stable N-nitrosamine, N-nitrosothioproline (NTPRO).[10] The study of macrophage-mediated NTPRO formation provides a precise and quantifiable model system to understand the capacity of inflammatory cells to generate N-nitroso compounds, a process with implications for inflammation-driven carcinogenesis and cellular signaling.

Section 1: The Core Mechanism: From Macrophage Activation to NTPRO Formation

The conversion of thioproline to NTPRO by macrophages is not a single reaction but a multi-stage biological and chemical cascade. Understanding this pathway is fundamental to designing meaningful experiments.

Pillar 1: Macrophage Activation and iNOS Induction

The process is initiated by the recognition of inflammatory stimuli. Pathogens or tissue damage can trigger signaling through receptors like Toll-like receptors (TLRs). For in vitro studies, this is mimicked by using bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4][5] These signals activate intracellular signaling pathways, most notably the nuclear factor kappa-B (NF-κB) pathway, which is a master regulator of inflammatory gene expression.[9] NF-κB and other transcription factors translocate to the nucleus and bind to the promoter region of the NOS2 gene, driving the high-level transcription and subsequent translation of the iNOS enzyme.[9]

Pillar 2: Generation of Reactive Nitrogen Species (RNS)

Once expressed, iNOS catalyzes the five-electron oxidation of a guanidino-nitrogen of L-arginine, consuming molecular oxygen and NADPH as co-substrates, to produce L-citrulline and nitric oxide (•NO).[8][11]

-

Reaction: 2 L-arginine + 3 NADPH + 3 H⁺ + 4 O₂ → 2 L-citrulline + 2 •NO + 4 H₂O + 3 NADP⁺

While •NO is a radical, it is not the primary nitrosating agent for secondary amines under physiological conditions. Instead, in an aerobic environment, •NO undergoes autoxidation, leading to the formation of dinitrogen trioxide (N₂O₃), a potent nitrosating agent.[12]

-

Reaction Pathway:

-

2 •NO + O₂ → 2 •NO₂

-

•NO₂ + •NO ⇌ N₂O₃

-

This sequence of reactions effectively converts the radical •NO into an electrophilic nitrosating species (a donor of the nitrosonium ion, NO⁺), which is required for the reaction with the secondary amine of thioproline.[12][13]

Pillar 3: The Nitrosation Reaction

Thioproline contains a secondary amine within its thiazolidine ring structure. The lone pair of electrons on this nitrogen atom acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent, N₂O₃. This leads to the formation of a stable N-N bond, yielding N-nitrosothioproline (NTPRO) and a nitrite byproduct.[3][10] The rate of this reaction is significantly higher with N₂O₃ than with other potential nitrosating species in this environment.

Diagram: Macrophage-Mediated NTPRO Synthesis Pathway

The following diagram illustrates the complete signaling and chemical pathway from macrophage activation to the final formation of NTPRO.

Caption: Figure 2. Step-by-Step Experimental Workflow.

Section 3: Analytical Quantification of NTPRO

Accurate and sensitive quantification of NTPRO in a complex matrix like cell culture supernatant requires a highly specific analytical method. While various techniques exist for N-nitrosamine detection, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard due to its superior selectivity and sensitivity.

Methodology: HPLC-MS/MS

-

Rationale (Expertise): HPLC-MS/MS provides unequivocal identification and quantification. The HPLC separates NTPRO from other matrix components, while the tandem mass spectrometer acts as a highly specific detector. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), chemical noise is minimized, allowing for very low detection limits.

Step-by-Step Analytical Protocol

-

Sample Preparation:

-

Thaw frozen supernatant samples on ice.

-

To 100 µL of supernatant, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of NTPRO) to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to an HPLC vial for analysis.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

NTPRO (MW: 162.19 g/mol ):

-

Precursor Ion (Q1): m/z 163.1 [M+H]⁺

-

Product Ion (Q3): m/z 116.1 (loss of -NO and -OH)

-

-

Note: These transitions must be empirically optimized on the specific instrument being used.

-

Data Presentation and Validation

A calibration curve should be prepared using analytical standards of NTPRO in a matrix matching the samples (e.g., unstimulated cell culture medium) to ensure accurate quantification.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve. |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration that can be accurately quantified. |

| Intra-day Precision (%CV) | < 10% | The variation of measurements within the same day. |

| Inter-day Precision (%CV) | < 15% | The variation of measurements across different days. |

| Table 2. Key validation parameters for the analytical quantification of NTPRO. |

References

-

Liu, R.H., Jacob, J., Hotchkiss, J.H. (1992). Macrophage-mediated N-nitrosation of thioproline and proline. Cancer Letters, 64(2), 147-153. [Link]

-

Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. Creative Diagnostics. [Link]

-

Stuehr, D. J., & Marletta, M. A. (1987). Nitrosation of amines by stimulated macrophages. Cancer research, 47(21), 5590-5594. [Link]

-

Cinelli, M. A., Do, H. T., Cherkasova, V. A., & Poulos, T. L. (2015). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 35(5), 958–989. [Link]

-

Knaapen, A. M., Kucukay, E., Dinsdale, D., Borm, P. J., & Schins, R. P. (2001). Induction of inducible nitric oxide synthase increases the production of reactive oxygen species in RAW264.7 macrophages. The international journal of biochemistry & cell biology, 33(10), 991–1001. [Link]

-

Rostkowska, K., Zwierz, K., Różański, A., Moniuszko-Jakoniuk, J., & Roszczenko, A. (1998). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 7(6), 321-328. [Link]

-

Miranda, K. M., Espey, M. G., Jourd'heuil, D., Grisham, M. B., Fukuto, J. M., Feelisch, M., & Wink, D. A. (2001). The chemical biology of nitric oxide. In Nitric Oxide (pp. 41-55). Academic Press. [Link]

-

Miwa, M., Stuehr, D. J., Marletta, M. A., Wishnok, J. S., & Tannenbaum, S. R. (1987). N-nitrosamine formation by macrophages. Carcinogenesis, 8(7), 955-958. [Link]

-

Taylor & Francis Group. (n.d.). Inducible nitric oxide synthase – Knowledge and References. Taylor & Francis. [Link]

-

Heiss, E. H., & Dirsch, V. M. (2014). Regulation of eNOS and iNOS expression. Nitric Oxide: Biology and Pathobiology, 15-35. [Link]

-

Klute, K. L., & Tannenbaum, S. R. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Chemical research in toxicology, 34(3), 671–691. [Link]

-

Wink, D. A., & Mitchell, J. B. (1998). Chemical biology of nitric oxide: Insights into regulatory, cytotoxic, and cytoprotective mechanisms of nitric oxide. Free Radical Biology and Medicine, 25(4-5), 434-456. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitrosamine - Wikipedia [en.wikipedia.org]

- 3. pjoes.com [pjoes.com]

- 4. Nitrosation of amines by stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-nitrosamine formation by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Macrophage-mediated N-nitrosation of thioproline and proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Inducible Nitric Oxide Synthase in Assessing the Functional Level of Coronary Artery Lesions in Chronic Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric oxide and thiols: Chemical biology, signalling paradigms and vascular therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Routes for Formation of S-Nitrosothiols in Blood - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Nitrosothioproline Precursors in Food and the Environment

Introduction: The Significance of N-Nitrosamines and the Unique Case of N-Nitrosothioproline